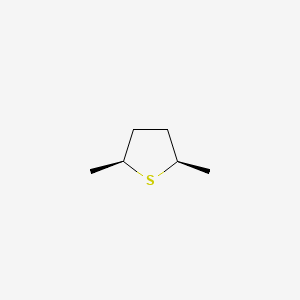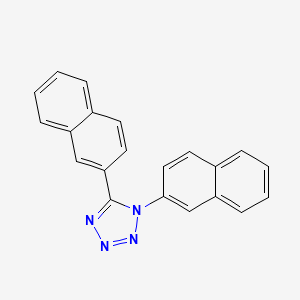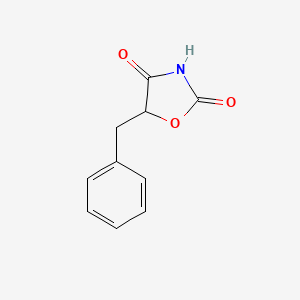
2,4-Oxazolidinedione, 5-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Oxazolidinedione, 5-(phenylmethyl)- is an organic compound with the molecular formula C11H11NO3. It is a derivative of oxazolidinedione, characterized by the presence of a phenylmethyl group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Oxazolidinedione, 5-(phenylmethyl)- typically involves the reaction of urea and ethanolamine under microwave irradiation. This method uses a catalytic amount of nitromethane to absorb microwaves and generate hot spots, facilitating the reaction . Another approach involves the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of oxazolidinedione synthesis, such as the use of catalytic systems and microwave irradiation, can be scaled up for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Oxazolidinedione, 5-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include aryl bromides, ethanolamine, and nitromethane. Conditions such as microwave irradiation and palladium catalysis are often employed to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides yields 3-aryl-2-oxazolidinones .
Applications De Recherche Scientifique
2,4-Oxazolidinedione, 5-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of 2,4-Oxazolidinedione, 5-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For example, oxazolidinedione anticonvulsants like paramethadione reduce T-type calcium currents in thalamic neurons, inhibiting corticothalamic transmission and raising the threshold for repetitive activity in the thalamus . This results in a dampening of abnormal thalamocortical rhythmicity, which is proposed to underlie certain neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethadione
- Ethadione
- Paramethadione
- Trimethadione
Uniqueness
2,4-Oxazolidinedione, 5-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxazolidinediones, it may exhibit different reactivity and therapeutic potential .
Propriétés
Numéro CAS |
5841-62-3 |
|---|---|
Formule moléculaire |
C10H9NO3 |
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
5-benzyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C10H9NO3/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13) |
Clé InChI |
QCMBYGWVKCVVPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2C(=O)NC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(e)-Pyridin-3-yldiazenyl]propanedinitrile](/img/structure/B14737858.png)
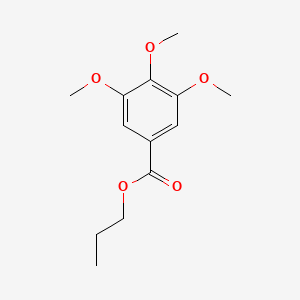
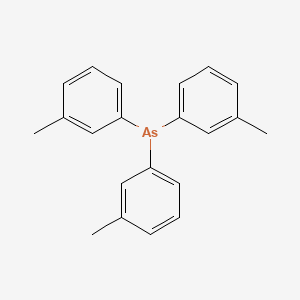
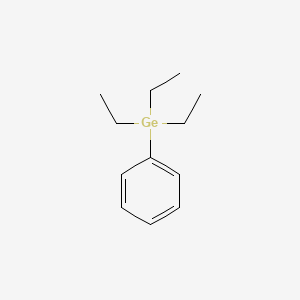

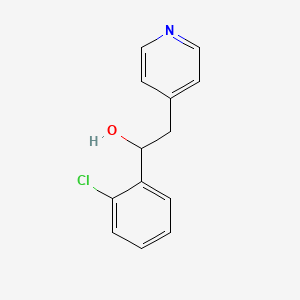

![N-(2-cyanophenyl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14737903.png)
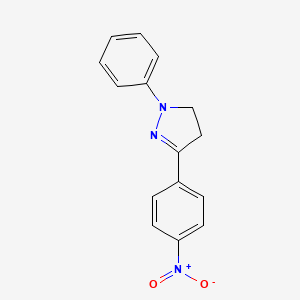
![1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide](/img/structure/B14737911.png)
![4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14737916.png)
